molecular formula C11H23ClN2O B13512663 N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride

Katalognummer: B13512663
Molekulargewicht: 234.76 g/mol
InChI-Schlüssel: CHADWTHURBWYTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a cyclopentylmethyl and a 3-aminopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride typically involves the reaction of cyclopentylmethylamine with 3-aminopropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-aminopropyl)-N-(cyclohexylmethyl)acetamide
  • N-(3-aminopropyl)-N-(cyclopropylmethyl)acetamide
  • N-(3-aminopropyl)-N-(cyclobutylmethyl)acetamide

Uniqueness

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is unique due to its specific cyclopentylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications where specific interactions or effects are desired.

Eigenschaften

Molekularformel

C11H23ClN2O

Molekulargewicht

234.76 g/mol

IUPAC-Name

N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-10(14)13(8-4-7-12)9-11-5-2-3-6-11;/h11H,2-9,12H2,1H3;1H

InChI-Schlüssel

CHADWTHURBWYTI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CCCN)CC1CCCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.